3-(2,3-Dihydroindole-1-carbonyl)-8-methoxy-6-nitrochromen-2-one
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Overview
Description
3-(2,3-Dihydroindole-1-carbonyl)-8-methoxy-6-nitrochromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features both indole and chromenone moieties, which are known for their significant biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydroindole-1-carbonyl)-8-methoxy-6-nitrochromen-2-one typically involves multicomponent reactions that incorporate indole and chromenone derivatives. One common method involves the condensation of 2,3-dihydroindole-1-carboxylic acid with 8-methoxy-6-nitrochromen-2-one under acidic or basic conditions. Catalysts such as Lewis acids or bases may be used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydroindole-1-carbonyl)-8-methoxy-6-nitrochromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or chromenone rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(2,3-Dihydroindole-1-carbonyl)-8-methoxy-6-nitrochromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydroindole-1-carbonyl)-8-methoxy-6-nitrochromen-2-one involves its interaction with various molecular targets and pathways. The indole and chromenone moieties can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dihydroindole-1-carbonyl)-8-ethoxychromen-2-one: Similar structure but with an ethoxy group instead of a methoxy group.
3-(2,3-Dihydroindole-1-carbonyl)phenyl derivatives: Compounds with similar indole-carbonyl structures but different substituents on the phenyl ring.
Uniqueness
3-(2,3-Dihydroindole-1-carbonyl)-8-methoxy-6-nitrochromen-2-one is unique due to the presence of both methoxy and nitro groups, which enhance its reactivity and potential applications. The combination of indole and chromenone moieties also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2,3-dihydroindole-1-carbonyl)-8-methoxy-6-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6/c1-26-16-10-13(21(24)25)8-12-9-14(19(23)27-17(12)16)18(22)20-7-6-11-4-2-3-5-15(11)20/h2-5,8-10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAAYNOPVDLDSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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